molecular formula C11H20O3 B15314294 Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate

Cat. No.: B15314294
M. Wt: 200.27 g/mol
InChI Key: CUEDYSVKMGQVSH-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is a synthetic cyclohexyl derivative ester characterized by a central 4,4-dimethylcyclohexyl ring, a 2-hydroxyacetate moiety, and a methyl ester terminal group. This structure, featuring both hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) groups, imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis and materials science research. The compound's structural framework is related to fragrance ingredients and malodor neutralizers described in patent literature, suggesting potential applications in the development of novel odor-modifying agents or perfumery chemicals . In pharmaceutical research, the alpha-hydroxy ester motif is a common feature in various bioactive molecules and synthetic intermediates, including those investigated for antiviral activity and as enzyme inhibitors . The dimethyl-substituted cyclohexyl ring enhances lipophilicity and influences the compound's stereochemistry, which can be critical for its interaction with biological targets. Researchers can utilize this compound as a versatile building block for the synthesis of more complex chemical entities, or to study structure-activity relationships. As with all compounds of this class, proper handling procedures should be followed. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate

InChI

InChI=1S/C11H20O3/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9,12H,4-7H2,1-3H3

InChI Key

CUEDYSVKMGQVSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl ring provides structural stability and influences the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate with three structurally related esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Suppliers)
This compound 1540235-62-8 C₁₁H₂₀O₃ 200.28 4,4-dimethylcyclohexyl 1 (discontinued)
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate 1355173-67-9 C₉H₁₄F₂O₃ 208.21 4,4-difluorocyclohexyl 1
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 None (simple hydroxyacetate) Multiple
Methyl 2-(4,4-dimethylcyclohexylidene)acetate Not available C₁₁H₁₈O₂ 182.26 4,4-dimethylcyclohexylidene 2

Physicochemical and Reactivity Comparisons

Steric and Electronic Effects
  • 4,4-Dimethylcyclohexyl Group : The dimethyl substitution increases steric hindrance, reducing nucleophilic attack rates compared to unsubstituted cyclohexyl analogues. This bulk also lowers solubility in polar solvents .
  • Fluorine Substitution (4,4-Difluoro) : The electronegative fluorine atoms enhance polarity and may improve metabolic stability in pharmaceutical contexts. However, this substitution reduces steric bulk compared to dimethyl groups .
  • Cyclohexylidene vs.
Hydrolysis Kinetics
  • Methyl 2-hydroxyacetate (CAS 96-35-5) undergoes rapid ester hydrolysis due to its small size and lack of steric shielding, as evidenced by its classification as a skin irritant requiring stringent safety protocols .
  • In contrast, the 4,4-dimethylcyclohexyl-substituted analogue shows slower hydrolysis rates due to steric protection of the ester group, though specific kinetic data are unavailable .

Industrial and Research Relevance

  • Fluorinated Analogues : The 4,4-difluoro derivative (CAS 1355173-67-9) is of interest in medicinal chemistry for tuning drug lipophilicity and bioavailability .

Biological Activity

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C12_{12}H22_{22}O3_3
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1540235-62-8

The compound features a cyclohexane ring with two methyl groups and a hydroxyacetate moiety, which contributes to its unique properties and potential biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyacetate group may facilitate interactions with enzymes or receptors, potentially modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways relevant to cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, related hydroxyacetates have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest in cancerous cells. Further investigation is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted on structurally similar compounds demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the cyclohexane structure could enhance or reduce activity .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggested a dose-dependent response, with significant cell death observed at higher concentrations .
  • Mechanistic Insights :
    • Further research explored the interaction of this compound with specific enzymes. It was found that the hydroxyacetate moiety could participate in nucleophilic attacks on enzyme active sites, leading to inhibition .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberStructural FeaturesBiological Activity
Methyl 2-(3,3-dimethylcyclohexyl)-2-hydroxyacetate1518766-73-8Similar cyclohexane structure but different substitution patternModerate antimicrobial activity
Methyl 2-(phenyl)-2-hydroxyacetateNot specifiedFeatures a phenyl group instead of a cyclohexane ringHigher cytotoxicity observed
Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetateNot specifiedContains one less methyl group on the cyclohexane ringLimited research available

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate?

  • Methodological Answer : The synthesis of this compound can involve esterification of the hydroxyacetate moiety with a 4,4-dimethylcyclohexyl precursor. For example, methyl ester formation may utilize diazomethane (CH₂N₂) in the presence of a catalyst like HBF₄·OEt₂, as demonstrated in analogous ester syntheses . However, racemization at the α-hydroxy position is a known challenge during purification via silica gel chromatography; thus, chiral stationary phases or low-temperature flash chromatography are advised to preserve stereochemical integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related esters (e.g., Methyl 2-hydroxyacetate), researchers should:
  • Use nitrile or neoprene gloves to prevent skin contact, with strict adherence to glove removal protocols to avoid contamination .
  • Work under fume hoods to minimize inhalation risks, as volatile esters may cause respiratory irritation .
  • Store the compound in cool, ventilated areas away from ignition sources, given its classification as a flammable liquid (GHS Category 4) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the 4,4-dimethylcyclohexyl group (e.g., characteristic quaternary carbon signals at ~35–40 ppm) and hydroxyacetate ester peaks (e.g., methyl ester at ~3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose-based) to detect enantiomeric excess if stereocenters are present .

Advanced Research Questions

Q. How does the 4,4-dimethylcyclohexyl substituent influence steric and electronic properties in reactions?

  • Methodological Answer : The bulky 4,4-dimethylcyclohexyl group introduces steric hindrance, which can slow nucleophilic attacks at the ester carbonyl. Computational studies (e.g., DFT calculations) are recommended to map steric parameters (e.g., %VBur values) and predict reactivity . Experimentally, compare reaction rates with analogs lacking the dimethyl substituent to isolate steric effects.

Q. What strategies mitigate racemization during synthetic steps involving α-hydroxy esters?

  • Methodological Answer :
  • Low-Temperature Purification : Avoid silica gel chromatography at ambient temperatures; instead, use cold solvents or alternative matrices like cellulose-based adsorbents .
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups during reactive steps to prevent acid-catalyzed racemization .

Q. Are there computational models to predict the compound’s solubility and partition coefficients (logP)?

  • Methodological Answer : Use software like COSMO-RS or Schrödinger’s QikProp to estimate logP and solubility in solvents (e.g., DMSO, ethanol). The 4,4-dimethylcyclohexyl group likely increases hydrophobicity, reducing aqueous solubility—validate predictions experimentally via shake-flask or HPLC methods .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer : Preliminary docking studies (e.g., AutoDock Vina) can model interactions with enzymes like esterases or carbonic anhydrases. In vitro assays (e.g., fluorometric enzyme inhibition) should follow, using analogs from related cyclohexyl esters (e.g., 4,4-dimethylcyclohexyl methylphosphonofluoridate) as positive controls .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for esterification reactions: How to address them?

  • Methodological Answer : Variable yields (e.g., 29% vs. 72% in similar syntheses ) may stem from differences in catalyst loading or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature, catalyst concentration, and reaction time.

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